2-(2-Bromoethyl)-1-methoxy-4-methylbenzene
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Overview
Description
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methoxy and a methyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene may involve large-scale bromination reactions using bromine or hydrogen bromide in the presence of suitable catalysts. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of methoxyethyl derivatives.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents and β-peptidomimetics.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of curable and reactive polymers due to the presence of reactive bromine.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the derivative formed and its target in the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound is similar in structure but contains a dioxolane ring instead of a methoxy group.
2-Bromoethyl acrylate: This compound contains an acrylate group and is used in the synthesis of reactive polymers.
Uniqueness
2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Properties
CAS No. |
33875-90-0 |
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Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
WSZUCIDEJFPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCBr |
Origin of Product |
United States |
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